methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields, including organic synthesis and pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of more complex molecules and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline and methanol.
Esterification: (S)-proline is esterified with methanol in the presence of an acid catalyst to form methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in the study of stereochemistry and its effects on biological systems.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, for example, its chiral nature can influence the binding affinity and activity of the resulting drugs. The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate: The non-hydrochloride form of the compound.
(S)-Proline: The parent amino acid from which the compound is derived.
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate acetate: Another ester derivative with different counterions.
Uniqueness
Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are critical,
Properties
CAS No. |
2763740-62-9 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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